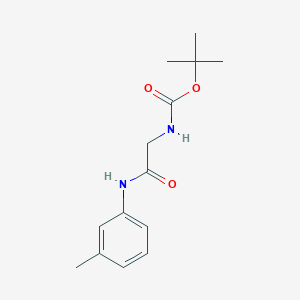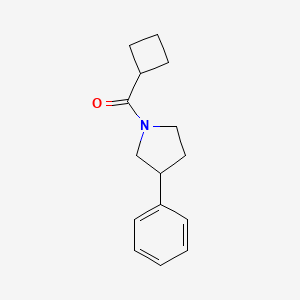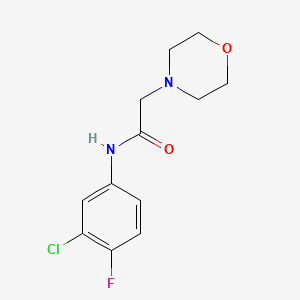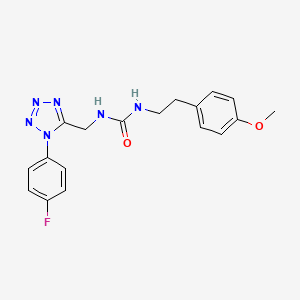
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone, with a 3-methylphenyl substituent. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, followed by the coupling of the resulting Boc-protected glycinamide with 3-methylphenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient catalysts and solvents that can be easily recycled is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.
Substitution: The amide group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Deprotection: Glycinamide and tert-butyl alcohol.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under mild conditions to reveal the active amine group. This allows for precise control over the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-glycinamide: Lacks the 3-methylphenyl substituent, making it less hydrophobic.
N-(tert-butoxycarbonyl)-N1-phenylglycinamide: Similar structure but without the methyl group on the phenyl ring, affecting its reactivity and solubility.
Uniqueness
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is unique due to the presence of the 3-methylphenyl group, which enhances its hydrophobicity and can influence its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of hydrophobic peptides and other bioactive compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRSJLRIATJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)



![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2588624.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

